molecular formula C8H4N2OS B14244177 [1,3]Thiazolo[5,4-e][2,1]benzoxazole CAS No. 353800-03-0

[1,3]Thiazolo[5,4-e][2,1]benzoxazole

Katalognummer: B14244177
CAS-Nummer: 353800-03-0
Molekulargewicht: 176.20 g/mol
InChI-Schlüssel: ZCIOWBQROPJUIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3]Thiazolo[5,4-e][2,1]benzoxazole is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and a benzoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One classical method involves the use of 2-aminophenol and thioamide derivatives, which undergo cyclization in the presence of oxidizing agents such as potassium ferricyanide . Another approach involves the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazolo-benzoxazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Thiazolo[5,4-e][2,1]benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzoxazole rings.

Wissenschaftliche Forschungsanwendungen

[1,3]Thiazolo[5,4-e][2,1]benzoxazole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of [1,3]Thiazolo[5,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,3]Thiazolo[5,4-e][2,1]benzoxazole is unique due to its specific ring fusion and the presence of both thiazole and benzoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

353800-03-0

Molekularformel

C8H4N2OS

Molekulargewicht

176.20 g/mol

IUPAC-Name

[1,3]thiazolo[5,4-e][2,1]benzoxazole

InChI

InChI=1S/C8H4N2OS/c1-2-7-8(12-4-9-7)5-3-11-10-6(1)5/h1-4H

InChI-Schlüssel

ZCIOWBQROPJUIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NOC=C2C3=C1N=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.